The synthesis of Lubiprostone-d7 involves several steps that typically include the modification of existing Lubiprostone synthesis pathways to incorporate deuterium. One notable method includes the use of tert-butyldimethylsilyl (TBS) protection followed by deprotection using mineral acids such as sulfuric acid or hydrochloric acid .
The process can be summarized as follows:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing the synthesis process and ensuring high purity of Lubiprostone-d7.
The molecular structure of Lubiprostone-d7 features a bicyclic framework characteristic of its parent compound, with specific modifications that include deuterium substitution. The structure can be represented as follows:
Data on the molecular structure can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of deuterium and other functional groups .
Lubiprostone-d7 participates in various chemical reactions typical for compounds with similar structures. Key reactions include:
These reactions are essential for understanding the stability and reactivity of Lubiprostone-d7 in biological systems.
Lubiprostone-d7 functions primarily by activating chloride channels in the intestinal epithelium, specifically the cystic fibrosis transmembrane conductance regulator. This activation leads to increased secretion of chloride ions into the intestinal lumen, resulting in enhanced fluid secretion and improved bowel motility.
The mechanism can be summarized as follows:
Data supporting this mechanism include clinical studies demonstrating improved bowel function in patients treated with Lubiprostone-d7 compared to placebo .
The physical properties of Lubiprostone-d7 include:
Chemical properties include its reactivity profile, particularly its susceptibility to hydrolysis and oxidation due to functional groups present in its structure .
Lubiprostone-d7 is primarily used in scientific research settings for:
Lubiprostone-d7 (CAS 1217675-13-2) is a deuterium-enriched analog of the chloride channel activator lubiprostone, systematically substituted at seven hydrogen positions within its aliphatic chain. The molecular formula is C~20~H~25~D~7~F~2~O~5~, with a precise molecular weight of 397.51 g/mol [3] [5] [10]. Deuterium atoms are strategically incorporated at the 6,6,7,7,8,8,8 positions of the octanoyl side chain (–C~6~H~2~D~7~–), replacing protium atoms while maintaining the core bicyclic prostone structure featuring a prostaglandin E1-derived γ-lactone ring and two fluorine atoms at the C4 position [8] [10]. This specific labeling pattern preserves the molecule's stereochemical configuration, including the critical (1R,2R,3R) chiral centers essential for biological activity [5].
The isotopic labeling employs position-specific deuteration rather than random substitution, ensuring structural fidelity and metabolic stability at targeted positions. This technique involves synthetic routes utilizing deuterated precursors (e.g., hexadeuterioacetone and deuterium oxide) in key steps such as Wittig olefination or carbonyl reduction [10]. Analytical confirmation is achieved through tandem mass spectrometry (LC-MS/MS), where the molecular ion peak appears at m/z 398.5 (+1 vs. non-deuterated lubiprostone), and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution eliminates proton signals at δ~H~ 0.85–1.25 ppm (corresponding to C6–C8 positions) [3] [8].
Analytical Applications:
Table 1: Molecular Descriptors of Lubiprostone-d7
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C~20~H~25~D~7~F~2~O~5~ | High-resolution MS |
Molecular Weight | 397.51 g/mol | Calculated/Confirmed |
Deuterium Positions | C6, C7, C8 (7 atoms; >99% isotopic purity) | ²H-NMR |
Key MS Fragment Ions | m/z 398.5 [M+H]⁺, 381.5 [M+H–H₂O]⁺ | LC-MS/MS |
CAS Registry Number | 1217675-13-2 | — |
Lubiprostone-d7 exists as a dynamic equilibrium between two tautomeric isomers: the biologically active ring-open hemiketal form (15-keto prostanoic acid derivative) and the ring-closed γ-lactone form. This equilibrium is solvent- and pH-dependent, with the hemiketal form predominating (>95%) in aqueous environments [5] [10]. The non-deuterated counterparts are registered under CAS 136790-76-6 (ring-open) and 333963-40-9 (ring-closed), respectively [10].
Deuterium substitution induces subtle but measurable effects on tautomeric equilibrium:
Table 2: Tautomeric Distribution of Lubiprostone-d7 in Solvent Systems
Solvent | pH | % Ring-Open Form | % Ring-Closed Form | Method |
---|---|---|---|---|
Deuterated Water | 7.4 | 97.2% | 2.8% | ¹H-NMR Integration |
Acetonitrile | Neutral | 12.5% | 87.5% | HPLC-UV |
Methanol | 3.0 | 99.8% | 0.2% | LC-MS |
Solid-state characterization via X-ray powder diffraction confirms that lubiprostone-d7 retains the same crystalline polymorph (Form I) as non-deuterated lubiprostone, with identical unit cell parameters (a = 14.2 Å, b = 5.8 Å, c = 19.3 Å) [8]. Hygroscopicity testing reveals negligible water uptake (<0.5% w/w at 80% RH), critical for handling precision in analytical workflows [8].
Lubiprostone-d7 maintains near-identical geometric and electronic properties to its non-deuterated analog (C~20~H~32~F~2~O~5~, MW 390.47 g/mol), with deuterium-induced variances confined to vibrational spectra and bond dissociation energies:
Physicochemical Comparison:
Table 3: Structural and Physicochemical Comparison
Parameter | Lubiprostone-d7 | Non-Deuterated Lubiprostone | Significance |
---|---|---|---|
Molecular Formula | C~20~H~25~D~7~F~2~O~5~ | C~20~H~32~F~2~O~5~ | Isotopic confirmation |
Molecular Weight | 397.51 g/mol | 390.47 g/mol | +7 Da shift in MS |
C6–C8 Bond Dissociation Energy | 85–90 kcal/mol (C–D) | 80–85 kcal/mol (C–H) | Enhanced metabolic stability |
Aqueous Solubility (25°C) | 0.083 mg/mL | 0.079 mg/mL | Clinically irrelevant |
logP (Octanol/Water) | 3.82 | 3.78 | Equivalent permeability |
Plasma Protein Binding | 94.2% | 93.8% | Similar distribution kinetics |
Biochemical Equivalence:Despite isotopic differences, lubiprostone-d7 retains the pharmacophore integrity necessary for chloride channel activation. In vitro functional assays using T84 colonic cells demonstrate equipotent ClC-2 activation (EC~50~ = 68 nM vs. 65 nM for non-deuterated), confirming that deuterium substitution does not alter the molecule’s interaction with the channel’s pore-forming domains [3] [9]. This biochemical equivalence validates its utility as a tracer for mechanistic studies, while kinetic isotope effects make it indispensable for elucidating metabolic pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0